

4,6-Dimethylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4,6-Dimethylnicotinic acid**

Cat. No.: **B189552**

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Abstract

4,6-Dimethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic aromatic compound with potential applications in pharmaceutical research and development. While less extensively studied than its parent compound, its structure suggests the possibility of modulated pharmacological activity, potentially offering an improved therapeutic profile. This technical guide provides a comprehensive overview of **4,6-Dimethylnicotinic acid**, including its chemical properties, a plausible synthesis protocol, and its predicted biological activity based on the known mechanisms of nicotinic acid derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

While extensive experimental data for **4,6-Dimethylnicotinic acid** is not widely available, its properties can be predicted based on its structure and data from similar compounds.

Property	Predicted Value	Reference/Method
Molecular Formula	C ₈ H ₉ NO ₂	-
Molecular Weight	151.16 g/mol	-
CAS Number	22047-86-5	[1]
Appearance	White to off-white crystalline solid	Inferred
Melting Point	Not available. Likely >200 °C.	Inferred
Boiling Point	Not available.	-
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.	Inferred
pKa	~4-5 (for the carboxylic acid group)	Inferred

Synthesis of 4,6-DimethylNicotinic Acid

A plausible synthetic route for **4,6-DimethylNicotinic acid** can be adapted from established methods for preparing substituted nicotinic acids. One common approach involves the construction of the pyridine ring followed by oxidation of a side chain. A potential multi-step synthesis is outlined below.

Experimental Protocol: A Proposed Synthesis Route

This protocol is a generalized procedure based on common organic synthesis techniques for related compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2,4-Dimethyl-5-ethylpyridine

This step involves the condensation of a suitable enamine with an α,β -unsaturated ketone or a related reaction to form the substituted pyridine ring.

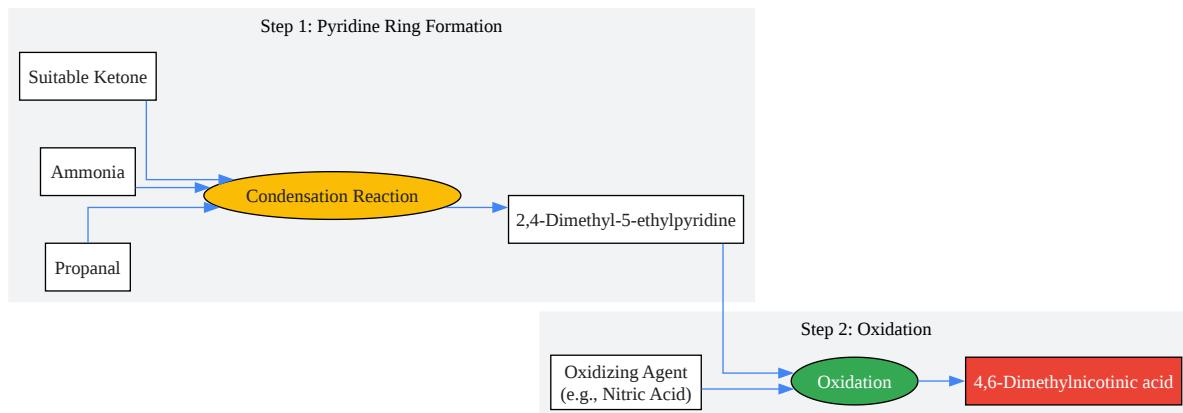
- Reagents: Propanal, ammonia, and a suitable ketone.

- Procedure: A mixture of propanal and an aqueous solution of ammonia is heated under pressure. The resulting crude product is then reacted with a suitable ketone to yield 2,4-dimethyl-5-ethylpyridine. The product is purified by distillation.

Step 2: Oxidation to **4,6-DimethylNicotinic Acid**

The ethyl group at the 5-position of the pyridine ring is oxidized to a carboxylic acid.

- Reagents: 2,4-Dimethyl-5-ethylpyridine, nitric acid (or other oxidizing agents like potassium permanganate).
- Procedure:
 - To a stirred solution of 2,4-dimethyl-5-ethylpyridine in a suitable solvent (e.g., water or a mixture of water and sulfuric acid), slowly add the oxidizing agent at a controlled temperature.
 - The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
 - After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
 - The crude **4,6-DimethylNicotinic acid** is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.



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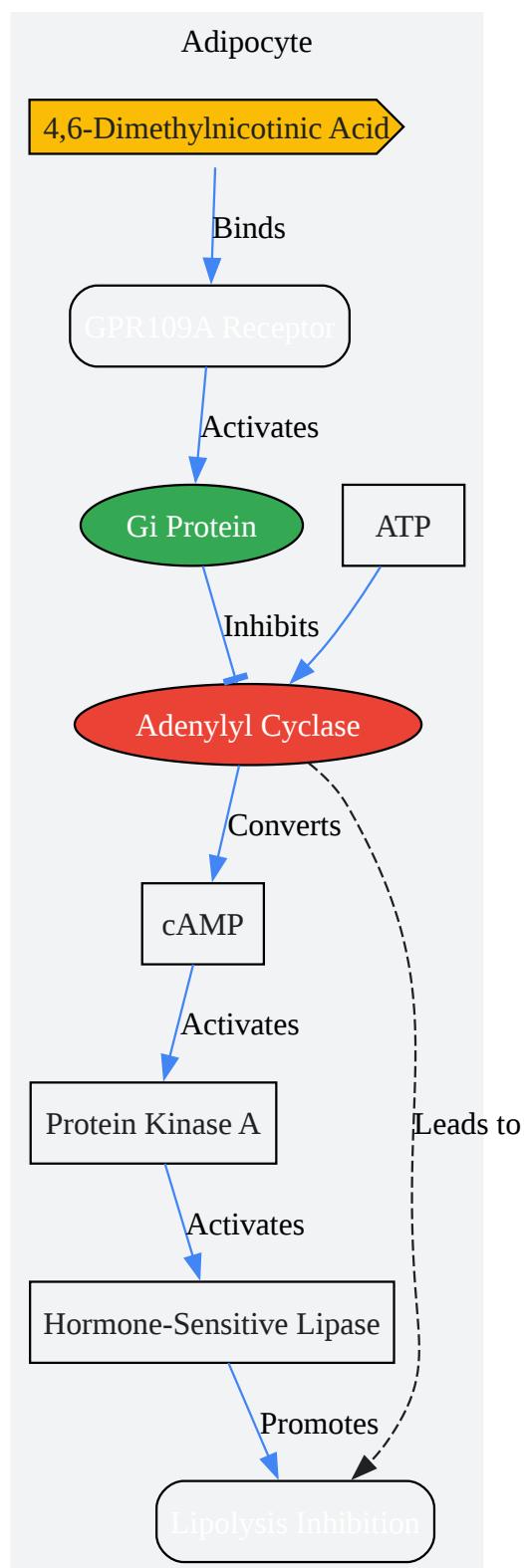
Caption: Proposed synthetic workflow for **4,6-DimethylNicotinic acid**.

Biological Activity and Mechanism of Action

The biological activity of **4,6-DimethylNicotinic acid** has not been extensively reported. However, based on its structural similarity to nicotinic acid, it is predicted to act as a ligand for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid and its derivatives initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.^[2]

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